![molecular formula C17H19N7O2 B2579030 7-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-3-methyltriazolo[4,5-d]pyrimidine CAS No. 896367-72-9](/img/structure/B2579030.png)
7-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-3-methyltriazolo[4,5-d]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “7-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-3-methyltriazolo[4,5-d]pyrimidine” is a complex organic molecule. It contains a benzodioxol group, a piperazine ring, and a triazolopyrimidine moiety . These structural features suggest that it might have interesting biological activities, as these groups are often found in bioactive compounds .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex, given the presence of multiple heterocyclic rings and functional groups . The benzodioxol group is a fused ring system containing oxygen atoms, the piperazine ring is a six-membered ring containing nitrogen atoms, and the triazolopyrimidine moiety is a fused ring system containing multiple nitrogen atoms .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the various functional groups and heteroatoms. For example, the nitrogen atoms in the piperazine ring and the triazolopyrimidine moiety could potentially act as nucleophiles in reactions . The benzodioxol group might also influence the compound’s reactivity due to the electron-donating properties of the oxygen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple nitrogen and oxygen atoms could potentially result in the formation of hydrogen bonds, which could influence its solubility and stability . The exact properties would need to be determined experimentally.科学的研究の応用
Antiparkinsonian Activity
Piribedil acts as a dopamine agonist , making it valuable in the treatment of Parkinson’s disease. By stimulating dopamine receptors, it helps alleviate motor symptoms such as tremors, rigidity, and bradykinesia .
Memory Enhancement and Cognitive Function
Research suggests that piribedil can counteract age-related memory impairment. It improves memory, attention, and psychomotor reactions. Additionally, it enhances nervous system processes, making it a potential candidate for cognitive enhancement .
α2-Adrenergic Antagonism
Apart from its dopaminergic effects, piribedil displays α2-adrenergic antagonist properties. This dual mechanism of action contributes to its therapeutic potential in various neurological conditions .
Neuroprotection and Neuroplasticity
Studies indicate that piribedil may promote neuroprotection and enhance neuroplasticity. These properties make it relevant for conditions involving neuronal damage or degeneration .
Vascular Disorders
Piribedil’s vasodilatory effects have been explored in vascular disorders. It may improve blood flow and oxygen delivery, potentially benefiting patients with peripheral vascular diseases .
Psychiatric Disorders
While not as extensively studied, piribedil shows promise in psychiatric disorders. Its dopaminergic and adrenergic effects could be relevant for conditions like depression, anxiety, or attention deficit disorders .
Safety and Hazards
特性
IUPAC Name |
7-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-3-methyltriazolo[4,5-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N7O2/c1-22-16-15(20-21-22)17(19-10-18-16)24-6-4-23(5-7-24)9-12-2-3-13-14(8-12)26-11-25-13/h2-3,8,10H,4-7,9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTJQTWBOOOQIAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC=N2)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5)N=N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-3-methyltriazolo[4,5-d]pyrimidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

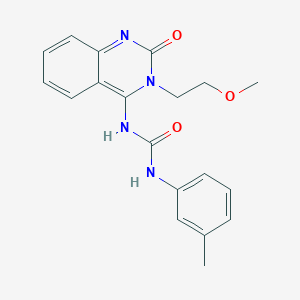
![N~4~-(4-methoxyphenyl)-1-phenyl-N~6~-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2578948.png)
![8-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2578950.png)

![2-((2-(2-fluorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2578953.png)
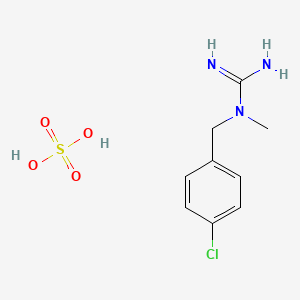
![2-[2-[(1-Cyano-1-cyclopropylethyl)amino]-2-oxoethyl]sulfanyl-N-phenylacetamide](/img/structure/B2578955.png)
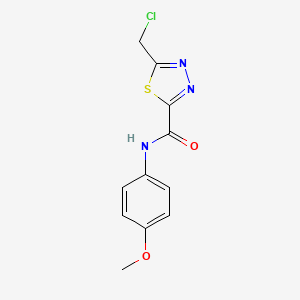
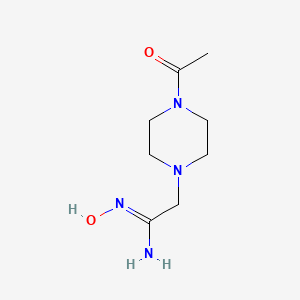
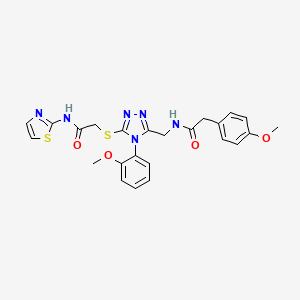
![2-(8-fluoro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B2578963.png)
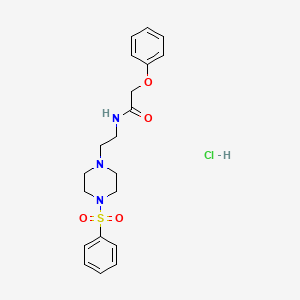
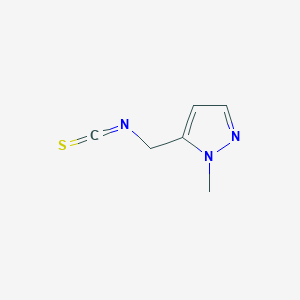
![6-Methyl-2-(2-(p-tolylthio)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2578969.png)